2,6-bis(difluoromethyl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(difluoromethyl)pyridine-4-carboxylic acid is a fluorinated organic compound with the molecular formula C8H5F4NO2. This compound is notable for its incorporation of difluoromethyl groups, which can significantly influence its chemical properties and potential applications. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the difluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-bis(difluoromethyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a wide range of functionalized pyridine derivatives .
Scientific Research Applications
2,6-bis(difluoromethyl)pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets through its difluoromethyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-fluorophenyl)pyridine-4-carboxylic acid: This compound also contains fluorine atoms but differs in the position and type of fluorine substitution.
2,6-bis(difluoromethyl)isonicotinic acid: A closely related compound with similar structural features.
Uniqueness
2,6-bis(difluoromethyl)pyridine-4-carboxylic acid is unique due to its specific difluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2,6-bis(difluoromethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6(10)4-1-3(8(14)15)2-5(13-4)7(11)12/h1-2,6-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETBDDUYEOEQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-36-0 |
Source
|
Record name | 2,6-bis(difluoromethyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.